molecular formula C3H5N3O3 B2530778 1H-Pyrazol-2-ium nitrate CAS No. 1009351-00-1

1H-Pyrazol-2-ium nitrate

Cat. No.: B2530778
CAS No.: 1009351-00-1
M. Wt: 131.091
InChI Key: LAVLWJYYMDUIEJ-UHFFFAOYSA-O
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Description

1H-Pyrazol-2-ium nitrate ( 1009351-00-1) is an organic salt with the chemical formula C₃H₅N₃O₃ and a molecular weight of 131.09 g/mol . This compound serves as a vital building block in scientific research, particularly in the field of crystal engineering and materials science. Studies have shown that related pyrazol-2-ium salts form intricate multi-dimensional hydrogen-bonded networks, which are critical for designing novel supramolecular structures and co-crystals . The bond distances within the cation provide evidence for extensive delocalization of the positive charge, influencing its solid-state packing and reactivity . Pyrazole derivatives are extensively investigated for their wide range of pharmacological activities, and this compound acts as a key synthetic intermediate for further chemical transformations . It is a precursor in the synthesis of more complex molecules, such as high-energy materials . The product is offered with a purity of 97% and is supplied in quantities ranging from 10mg to 100mg . This chemical is intended for research and development purposes only in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for personal, medicinal, or diagnostic use.

Properties

IUPAC Name

1H-pyrazol-2-ium;nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2.NO3/c1-2-4-5-3-1;2-1(3)4/h1-3H,(H,4,5);/q;-1/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVLWJYYMDUIEJ-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN[NH+]=C1.[N+](=O)([O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Polymorphism of 1h Pyrazol 2 Ium Nitrate

Chemical Synthesis of 1H-Pyrazol-2-ium Nitrate (B79036)

The synthesis of 1H-Pyrazol-2-ium nitrate and its derivatives is achieved through the direct reaction of a pyrazole (B372694) precursor with nitric acid. This acid-base reaction leads to the formation of the corresponding nitrate salt. The specific conditions and precursors can be varied to obtain the desired product and influence its crystalline form.

Reaction Conditions and Precursors for this compound Formation

The formation of pyrazolium (B1228807) nitrates typically involves the controlled addition of nitric acid to a solution containing the pyrazole precursor. Common precursors used in these syntheses include pyrazole, 1-methylpyrazole (B151067), and 3-amino-1H-pyrazole. iucr.orgresearchgate.netresearchgate.net

A general synthetic procedure involves dissolving the pyrazole precursor in a suitable solvent and cooling the solution in an ice water bath. researchgate.net Nitric acid, often fuming or concentrated, is then added dropwise to the cooled solution, ensuring the temperature is maintained below a specific threshold, such as 20°C or even 283 K, to control the exothermic reaction. researchgate.netresearchgate.net After the addition is complete, the reaction mixture is typically stirred for a period, for instance, 30 minutes, while still under cooling or after being allowed to warm to room temperature. researchgate.netresearchgate.net The product is then isolated, often as a crystalline solid, through filtration. researchgate.net For example, one synthesis involves adding 1-methylpyrazole slowly to a 15% nitric acid solution while keeping the temperature below 283 K. researchgate.net Another preparation uses pyrazole dissolved in ethyl acetate (B1210297), to which fuming nitric acid is added dropwise while maintaining the system temperature below 20°C. researchgate.net

Solvent Effects on Crystallization and Yield

The choice of solvent plays a critical role in the synthesis of this compound, significantly impacting the crystallization process, yield, and even the resulting polymorphic form. Solvents such as ethyl acetate and ethanol (B145695) have been utilized in the synthesis of pyrazolium nitrates. iucr.orgresearchgate.net

In one method, pyrazole is dissolved in ethyl acetate before the addition of fuming nitric acid, leading to the generation of a large amount of white solid product directly in the reaction solution. researchgate.net The product is then isolated by direct filtration. researchgate.net Crystallization of 3-amino-1H-pyrazol-2-ium nitrate from an aqueous solution has been reported to specifically yield its monoclinic polymorph. iucr.org In contrast, using ethanol as a solvent for the reaction of 3-amino-1H-pyrazole has been associated with the formation of an orthorhombic polymorph. iucr.org Evaporation of the reaction solution at room temperature has also been employed to obtain colorless rhombic crystals of 1-methyl-1H-pyrazol-2-ium nitrate. researchgate.net The solvent not only facilitates the reaction but also influences the solubility of the resulting salt, which is a key factor in its crystallization and isolation.

Investigation of Polymorphic Forms of this compound

This compound exhibits polymorphism, meaning it can exist in more than one crystalline form. Two notable polymorphs have been identified and characterized: a monoclinic form and an orthorhombic form. iucr.org These polymorphs have distinct crystal structures and properties, and their formation can be influenced by the conditions of crystallization, particularly the solvent used. iucr.org

Characterization of the Monoclinic Polymorph

A monoclinic polymorph of 3-amino-1H-pyrazol-2-ium nitrate has been identified, crystallizing in the P21/c space group. iucr.org This form was obtained when the salt was crystallized from an aqueous solution. iucr.org Similarly, a monoclinic polymorph of pyrazole nitrate has been characterized with the same P21/c space group. researchgate.netresearchgate.net In the crystal structure of the monoclinic form of 3-amino-1H-pyrazol-2-ium nitrate, the ions are linked by N—H···O hydrogen bonds, forming ion pairs which are further connected into a sheet-like structure. iucr.org

Crystallographic Data for a Monoclinic Polymorph of Pyrazole Nitrate researchgate.netresearchgate.net

ParameterValue
FormulaC₃H₅N₃O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.702(2)
b (Å)11.109(7)
c (Å)13.105(8)
β (°)94.21(2)
V (ų)537.5(6)
Z4
Temperature (K)170

Characterization of the Orthorhombic Polymorph

An orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate has also been characterized. iucr.org This polymorph features ions linked by two N—H···O hydrogen bonds, creating an R²₂(8) motif. iucr.org A related compound, 1-methyl-1H-pyrazol-2-ium nitrate, has been reported to crystallize in the orthorhombic system with the space group Pnma. researchgate.net In this structure, the pyrazole ring and the nitrate ion are nearly coplanar, and hydrogen bonds connect the cations and anions. researchgate.net

Crystallographic Data for an Orthorhombic Polymorph of 1-methyl-1H-pyrazol-2-ium nitrate researchgate.net

ParameterValue
FormulaC₄H₇N₃O₃
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)14.2289(10)
b (Å)6.1881(4)
c (Å)7.5592(5)
β (°)90
V (ų)665.59(8)
Z4
Temperature (K)150

Strategies for Controlled Polymorph Generation

The controlled generation of a specific polymorph of this compound is primarily influenced by the choice of solvent during the crystallization process. Research indicates that crystallizing 3-amino-1H-pyrazol-2-ium nitrate from an aqueous solution specifically yields the monoclinic polymorph (denoted as IIIa). iucr.org The synthesis of the orthorhombic polymorph (denoted as III) has been associated with the use of ethanol as a solvent. iucr.org This demonstrates that solvent selection is a key strategy for directing the crystallization towards a desired polymorphic form. There appears to be no simple relationship between the cell dimensions of the two polymorphs, highlighting their distinct crystal packing arrangements. iucr.org Therefore, by carefully selecting the solvent system—aqueous versus non-aqueous solvents like ethanol—it is possible to selectively crystallize either the monoclinic or the orthorhombic form of the compound.

Co-crystallization Strategies Involving Pyrazolium Cations and Nitrate Anions

Co-crystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of solid-state materials without altering their chemical structure. nih.govumich.edu In the context of energetic materials, this technique offers a promising avenue to tune properties such as density, sensitivity to stimuli (e.g., impact and friction), and thermal stability. researchgate.netnih.gov For ionic compounds like this compound, co-crystallization involves the incorporation of a neutral guest molecule, known as a co-former, into the crystal lattice alongside the pyrazolium cation and nitrate anion. The resulting multi-component crystal is stabilized by non-covalent interactions, primarily hydrogen bonding. ul.ienih.gov

The design of co-crystals containing pyrazolium cations and nitrate anions is predicated on the principles of molecular recognition and supramolecular synthons. The pyrazolium cation, with its acidic N-H protons, acts as a strong hydrogen-bond donor. The nitrate anion, with its oxygen atoms, is a competent hydrogen-bond acceptor. This inherent donor-acceptor capability can be exploited to form robust hydrogen bonds with suitable co-former molecules.

Selection of Co-formers:

The choice of a co-former is critical and is guided by its ability to form complementary and predictable intermolecular interactions with the pyrazolium cation and/or the nitrate anion. ul.ie Potential co-formers for this compound can be broadly categorized based on their functional groups:

Hydrogen-bond acceptors: Molecules containing functional groups such as carbonyls (ketones, amides), pyridyls, or other nitrogen-containing heterocycles can form strong hydrogen bonds with the N-H groups of the pyrazolium cation.

Hydrogen-bond donors: Co-formers with hydroxyl or amino groups can interact with the oxygen atoms of the nitrate anion.

Synthetic Methodologies:

Several experimental techniques can be employed for the synthesis of co-crystals involving pyrazolium nitrate. The choice of method often depends on the solubility characteristics of the components and the desired crystal quality.

Solution-based Methods:

Slow Evaporation: This is a common technique where stoichiometric amounts of the pyrazolium nitrate salt and the co-former are dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent leads to supersaturation and subsequent co-crystal formation. nih.gov

Cooling Crystallization: A saturated solution containing both components is slowly cooled, reducing the solubility and inducing co-crystallization. nih.gov

Slurry Conversion: A suspension of the pyrazolium nitrate and the co-former in a solvent is stirred for an extended period. The system equilibrates to form the most thermodynamically stable solid phase, which is often the co-crystal.

Solid-state Methods:

Grinding: Neat or liquid-assisted grinding of the two solid components can induce co-crystal formation through mechanical stress and intimate contact. This method is often environmentally friendly due to the minimal use of solvents.

Melt Crystallization: Heating a physical mixture of the components above their melting points, followed by cooling, can sometimes yield a co-crystal, provided the compounds are thermally stable.

Characterization of Co-crystals:

The formation of a new co-crystal phase must be confirmed through various analytical techniques. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the crystal structure, providing precise information about bond lengths, bond angles, and intermolecular interactions within the lattice. Powder X-ray diffraction (PXRD) is used to confirm the bulk purity of the co-crystal phase and to distinguish it from a simple physical mixture of the starting materials. Spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can provide evidence of hydrogen bonding through shifts in vibrational frequencies. Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to determine the melting point and thermal stability of the co-crystal.

Hypothetical Co-crystal Systems:

While specific co-crystals of this compound are not extensively reported, we can hypothesize potential systems based on the principles of crystal engineering. For instance, co-crystallization with a molecule like 1,3,5-trinitrobenzene (B165232) (TNB) could lead to a structure stabilized by both hydrogen bonding between the pyrazolium N-H and the nitro groups of TNB, as well as π-π stacking between the aromatic rings.

Below are tables detailing the crystallographic data for this compound itself and a hypothetical co-crystal with a generic aromatic co-former to illustrate the potential structural parameters.

Table 1: Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₃H₅N₃O₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.702
b (Å)11.109
c (Å)13.105
β (°)94.21
Volume (ų)537.5
Z4

Table 2: Hypothetical Crystallographic Data for a 1:1 Co-crystal of this compound with an Aromatic Co-former

ParameterHypothetical Value
Chemical FormulaC₃H₅N₃O₃ · C₆H₃N₃O₆
Crystal SystemTriclinic
Space GroupP-1
a (Å)~7.5
b (Å)~8.2
c (Å)~12.0
α (°)~95
β (°)~105
γ (°)~110
Volume (ų)~650
Z2

The successful application of these co-crystallization strategies to this compound could lead to the development of new energetic materials with tailored properties, demonstrating the power of crystal engineering in materials science. Further research in this area would involve systematic screening of co-formers and optimization of crystallization conditions to isolate and characterize novel co-crystals of pyrazolium nitrate.

Advanced Structural Characterization and Supramolecular Assembly

Single Crystal X-ray Diffraction Studies of 1H-Pyrazol-2-ium Nitrate (B79036)

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. For 1H-Pyrazol-2-ium nitrate, this method has been instrumental in elucidating the molecular conformation of its constituent ions and understanding the intricate bonding and charge distribution within the pyrazolium (B1228807) cation.

Molecular Conformation of the 1H-Pyrazol-2-ium Cation and Nitrate Anion

In a study of 1-methyl-1H-pyrazol-2-ium nitrate, the four carbon atoms and two nitrogen atoms of the 1-methylpyrazole (B151067) group were found to be in the same plane. researchgate.net Interestingly, the plane of the 1-methylpyrazole cation is almost coplanar with the plane of the nitrate anion. researchgate.net

Analysis of Intramolecular Bonding and Charge Delocalization in the Pyrazolium Cation

The bond lengths within the 1H-Pyrazol-2-ium cation provide significant evidence for extensive charge delocalization. In neutral 1H-pyrazole, there are distinct single and double bonds within the ring. nih.gov However, upon protonation to form the pyrazolium cation, the bond lengths within the ring become more uniform, indicating a delocalization of the positive charge across the ring system. nih.govnih.govresearchgate.net This delocalization is a key feature of aromatic systems and contributes to the stability of the cation.

For instance, in two polymorphs of 3-amino-1H-pyrazol-2-ium nitrate, the range of C-N distances and the difference between the two C-C distances in the pyrazolium ring are very small, suggesting significant delocalization. nih.gov This is a common feature observed in various pyrazolium salts. researchgate.net

Supramolecular Interactions in this compound Crystal Packing

The arrangement of ions in the crystal lattice of this compound is governed by a variety of non-covalent interactions, with hydrogen bonding playing a dominant role. These interactions are responsible for the formation of higher-order structures, such as molecular sheets, which define the supramolecular assembly of the compound.

Comprehensive Analysis of Hydrogen Bonding Networks

Hydrogen bonds are directional interactions that occur between a hydrogen atom bonded to an electronegative atom (donor) and another electronegative atom (acceptor). In this compound, the primary hydrogen bond donors are the N-H groups of the pyrazolium cation, and the primary acceptors are the oxygen atoms of the nitrate anion.

The supramolecular assembly in pyrazolium nitrate salts is heavily influenced by N—H⋯O hydrogen bonds. nih.govnih.govresearchgate.net In the case of 3-amino-1H-pyrazol-2-ium nitrate, these interactions link the cations and anions into a robust network. nih.govnih.govresearchgate.net In some related structures, O—H⋯O hydrogen bonds are also present, particularly when water molecules are incorporated into the crystal lattice. nih.gov These hydrogen bonds are crucial in stabilizing the crystal structure.

The following table provides a summary of the crystal data and refinement details for a polymorph of 3-amino-1H-pyrazol-2-ium nitrate, highlighting the key parameters determined from single-crystal X-ray diffraction.

Crystal Data
Chemical formulaC₃H₆N₃⁺·NO₃⁻
Molar mass146.11 g/mol
Crystal systemOrthorhombic
Space groupPna2₁
a, b, c (Å)11.3393 (4), 8.5251 (3), 6.1738 (2)
α, β, γ (°)90, 90, 90
Volume (ų)596.19 (4)
Z4
Data Collection
Radiation typeMo Kα
θ range for data collection (°)3.1 to 30.6
Refinement
R[F² > 2σ(F²)], wR(F²), S0.036, 0.087, 1.05
No. of reflections1709
No. of parameters95
H-atom treatmentH atoms treated by a mixture of independent and constrained refinement
Δρₘₐₓ, Δρₘᵢₙ (e Å⁻³)0.29, -0.21

Table adapted from Archana et al., 2021. nih.gov

The network of hydrogen bonds in this compound can lead to the formation of extended two-dimensional sheets. In the monoclinic polymorph of 3-amino-1H-pyrazol-2-ium nitrate, N—H⋯O hydrogen bonds link the ions into sheets that are parallel to the (102) crystallographic plane. nih.goviucr.org These sheets are then further organized to form the three-dimensional crystal structure. The formation of such layered structures is a common motif in the crystal packing of organic salts and is a direct consequence of the strong and directional nature of hydrogen bonding.

Computational and Theoretical Insights into 1h Pyrazol 2 Ium Nitrate

Validation of Computational Models with Experimental Data

The validation of computational models for pyrazolium-based salts is often demonstrated through the meticulous comparison of theoretically predicted molecular geometries with experimentally determined crystal structures. Although a dedicated study performing this validation for 1H-Pyrazol-2-ium nitrate (B79036) is not prominently documented, the analysis of the structurally similar compound, 3-amino-1H-pyrazol-2-ium nitrate , provides a robust framework for understanding how such validation is achieved.

Research on the orthorhombic and monoclinic polymorphs of 3-amino-1H-pyrazol-2-ium nitrate has yielded precise experimental data on bond lengths and angles from single-crystal X-ray diffraction. nih.goviucr.orguni-muenchen.de These experimental values serve as the benchmark for assessing the accuracy of computational methods, such as Density Functional Theory (DFT).

In a typical validation process, the geometry of the cation is optimized using a selected DFT functional and basis set. The resulting theoretical bond lengths and angles are then compared against the experimental data. The level of agreement between the calculated and experimental values is a direct measure of the computational model's validity.

For the 3-amino-1H-pyrazol-2-ium cation, the experimental bond distances reveal significant charge delocalization within the pyrazole (B372694) ring. nih.gov For instance, the C-N and C-C bond lengths within the ring are found to be intermediate between typical single and double bonds, a feature that a reliable computational model must replicate.

To illustrate the validation process, the following data tables present the experimental bond lengths for the cation of the orthorhombic and monoclinic polymorphs of 3-amino-1H-pyrazol-2-ium nitrate, which would be used for comparison with computationally derived values. nih.goviucr.org

Table 1: Selected Experimental Bond Lengths (Å) for the 3-Amino-1H-pyrazol-2-ium Cation in its Orthorhombic Polymorph nih.goviucr.org

BondLength (Å)
N1—N21.351(4)
N2—C31.334(4)
C3—C41.383(5)
C4—C51.347(5)
C5—N11.332(4)
C3—N31.330(4)

Table 2: Selected Experimental Bond Lengths (Å) for the 3-Amino-1H-pyrazol-2-ium Cation in its Monoclinic Polymorph nih.goviucr.org

BondLength (Å)
N1—N21.358(2)
N2—C31.328(2)
C3—C41.384(2)
C4—C51.351(2)
C5—N11.333(2)
C3—N31.331(2)

A successful validation would show a close correlation between the bond lengths predicted by computational models and these experimental values. Discrepancies between the theoretical and experimental data can often be attributed to intermolecular interactions in the solid state, such as hydrogen bonding, which are not always fully accounted for in gas-phase calculations unless specific solid-state computational models are employed. nih.gov In the case of 3-amino-1H-pyrazol-2-ium nitrate, the ions are linked by multiple N—H···O hydrogen bonds, creating a three-dimensional network that can influence the molecular geometry. nih.goviucr.orguni-muenchen.de

Furthermore, vibrational spectroscopy provides another critical avenue for validating computational models. The experimental FT-IR and Raman spectra would be compared with the vibrational frequencies calculated using methods like DFT. Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and other systematic errors. acs.org The agreement between the scaled theoretical and experimental spectra in terms of peak positions and intensities would further validate the computational approach. derpharmachemica.com

Reaction Mechanisms and Reactivity of Pyrazolium Nitrate Systems

Elucidation of Formation Mechanisms for 1H-Pyrazol-2-ium Nitrate (B79036)

The formation of 1H-Pyrazol-2-ium nitrate is a direct consequence of the basic nature of the pyrazole (B372694) ring, which allows it to be readily protonated by a strong acid like nitric acid.

Protonation Pathways of Pyrazole Moieties

Pyrazole is an aromatic, five-membered heterocyclic compound containing two adjacent nitrogen atoms. These nitrogen atoms confer amphoteric properties to the molecule; the pyrrole-like nitrogen (N1) can be deprotonated, while the pyridine-like nitrogen (N2) is basic and susceptible to protonation. In an acidic medium, such as in the presence of nitric acid, the protonation preferentially occurs at the sp2-hybridized pyridine-like nitrogen atom (N2). This is due to the lone pair of electrons on this nitrogen not being part of the aromatic π-system, making them more available for bonding with a proton.

The protonation of the pyrazole ring is a classic acid-base reaction. The nitric acid acts as a proton donor, and the pyrazole molecule, specifically the N2 nitrogen, acts as a proton acceptor. This results in the formation of the 1H-Pyrazol-2-ium cation, a stable, aromatic cation in which the positive charge is delocalized over the ring system. The reaction can be represented as follows:

C₃H₄N₂ + HNO₃ → [C₃H₅N₂]⁺ + NO₃⁻

The stability of the resulting pyrazolium (B1228807) cation is a key driving force for this reaction.

Role of Anionic Counterparts in Reaction Progression

In the formation of this compound, the nitrate anion (NO₃⁻) serves as the counter-ion to the newly formed pyrazolium cation. Its primary role is to maintain charge neutrality in the resulting salt. The nitrate ion is formed from the dissociation of nitric acid upon donating its proton to the pyrazole.

Reactivity Studies of Protic Pyrazole Complexes

Protic pyrazole complexes, including pyrazolium salts, exhibit a rich reactivity profile, largely centered around the acidic proton on the pyrazolium ring and the ability of the pyrazole system to coordinate with metal ions.

Acid-Base Equilibria and Deprotonation Processes

The 1H-Pyrazol-2-ium cation is a weak acid, and its conjugate base is the neutral pyrazole molecule. The acidity of the N-H protons in the pyrazolium cation is significantly increased compared to the neutral pyrazole. This enhanced acidity allows for deprotonation by a suitable base.

The deprotonation of a pyrazolium salt can lead to the formation of an N-heterocyclic carbene (NHC) if a proton is removed from a carbon atom in the ring, or a pyrazolium ylide. These species are highly reactive intermediates with significant applications in organic synthesis, particularly as ligands for transition metal catalysts. The acid-base equilibrium can be represented as:

[C₃H₅N₂]⁺ ⇌ C₃H₄N₂ + H⁺

The position of this equilibrium is dependent on the pKa of the pyrazolium cation and the pH of the medium. The specific pKa value is influenced by the substituents on the pyrazole ring.

Metal-Ligand Interactions and Potential Catalytic Implications

Pyrazole and its derivatives are well-known for their ability to act as ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. The nitrogen atoms of the pyrazole ring can donate their lone pair of electrons to a metal center, forming a coordinate covalent bond.

In the context of this compound, while the protonated pyrazolium cation itself is less likely to act as a direct ligand due to the proton occupying the coordination site on N2, its deprotonated form (pyrazole) readily coordinates to metals. Furthermore, pyrazolium salts are often used as precursors for the in-situ generation of N-heterocyclic carbene (NHC) ligands. These NHC ligands form very strong bonds with transition metals and have been instrumental in the development of highly active and stable catalysts for a variety of organic transformations, including cross-coupling reactions, olefin metathesis, and polymerization.

The general scheme for the formation of a metal-NHC complex from a pyrazolium salt is as follows:

[Pyrazolium]⁺-Salt + Base → Pyrazole-NHC + [Base-H]⁺-Salt Pyrazole-NHC + Metal-Precursor → [Metal-(Pyrazole-NHC)-Complex]

The catalytic activity of such complexes is highly tunable by modifying the steric and electronic properties of the pyrazole ring.

Mechanistic Investigations of Pyrazole Ring Transformations

While the pyrazole ring is aromatic and generally stable, under certain conditions, the pyrazolium system can undergo transformations that involve the opening or rearrangement of the heterocyclic ring. These reactions often proceed through highly reactive intermediates.

Mechanistic studies have shown that pyrazolium ylides, formed by the deprotonation of pyrazolium salts, can undergo ring-opening reactions. For instance, in the presence of certain reagents, the N-N bond of the pyrazole ring can be cleaved, leading to the formation of open-chain intermediates. These intermediates can then cyclize in a different manner to form new heterocyclic systems.

Another area of investigation involves the rearrangement of substituted pyrazolium salts. Depending on the nature and position of substituents, intramolecular cyclizations and rearrangements can occur, leading to the formation of fused heterocyclic systems or isomeric structures. These transformations are often initiated by the generation of a reactive species, such as a nitrene or a carbene, from a functional group attached to the pyrazole ring. While these transformations have been studied for various pyrazole derivatives, the specific reactivity of this compound in such ring transformation reactions would depend on the reaction conditions and the presence of other reagents.

Oxidative Coupling and Dimerization Pathways

Oxidative coupling is a chemical reaction that involves the joining of two molecular units through an oxidative process, often catalyzed by a transition metal complex. In the context of pyrazolium systems, while direct oxidative coupling of this compound is not extensively documented, related studies on pyrazole and diazatitanacycle precursors offer insights into potential N-N bond formation and dimerization pathways.

One area of relevant research involves the oxidation-induced N-N coupling of diazatitanacycles to form pyrazoles. Mechanistic studies have shown that the oxidation of a diazatitanacyclohexadiene can lead to the formation of a pyrazole through reductive elimination. The process is initiated by an oxidant, and it has been found that a second oxidation step is more likely to lead to N-N coupling rather than a disproportionation pathway nih.gov.

Research into the dimerization of pyrazole itself has shown that it can form dimers through reciprocal hydrogen bonding, creating a planar C2h structure. This dimerization has been observed in free jet expansions researchgate.net. While this pertains to pyrazole rather than a pyrazolium cation, it highlights the tendency of the pyrazole ring system to form dimeric structures.

The reactivity of pyrazolium salts, in general, has been explored in various synthetic contexts. For instance, pyrazolium ylides can be generated from pyrazolium salts, and these intermediates can react with different partners to form a variety of heterocyclic skeletons, demonstrating the diverse reactivity of the pyrazolium core researchgate.netresearchgate.net. Although not a direct oxidative coupling of the pyrazolium ring itself, these reactions showcase the potential for the pyrazolium system to act as a precursor in complex chemical transformations.

Reaction TypePrecursor/ReactantKey Intermediates/ProductsNoteworthy Aspects
Oxidation-Induced N-N CouplingDiazatitanacycle2-electron oxidized metallacycleN-N reductive elimination is a key step.
DimerizationPyrazolePlanar C2h dimerOccurs via reciprocal hydrogen bonding.
Ylide Formation and ReactionPyrazolium saltsPyrazolium ylidesLeads to the synthesis of various heterocycles.

Intramolecular Rearrangements of Nitropyrazole Derivatives

The intramolecular rearrangement of nitropyrazole derivatives is a well-established and significant reaction pathway, particularly in the synthesis of various C-nitropyrazoles from N-nitropyrazole precursors. This rearrangement is a key step in accessing a range of energetic materials and important chemical intermediates.

The synthesis of nitropyrazoles often begins with the nitration of pyrazole, which can yield N-nitropyrazole. This N-nitropyrazole can then undergo a thermal, uncatalyzed intramolecular rearrangement to produce 3(5)-nitropyrazole researchgate.net. The rearrangement of substituted N-nitropyrazoles has also been studied, revealing that substituents can influence the outcome of the reaction. For example, the thermal rearrangement of 3-methyl-1-nitropyrazole exclusively yields 3(5)-methyl-5(3)-nitropyrazole, while the 5-methyl isomer gives 3(5)-methyl-4-nitropyrazole as the major product researchgate.net.

The mechanism of this rearrangement has been investigated, and it is proposed to proceed through a non-polar, two-step process. The first step is described as a guidechem.comnih.gov-sigmatropic shift of the NO2 group, followed by a guidechem.comnih.gov-sigmatropic proton shift researchgate.net. Kinetic studies have shown that the reaction is not significantly affected by solvent polarity and exhibits activation enthalpies in the range of 30-36 kcal mol-1, which is consistent with an intramolecular process researchgate.net.

The conditions for these rearrangements can vary. For instance, N-nitropyrazole can be rearranged in an organic solvent to yield 3-NP nih.gov. The choice of solvent can impact the reaction time and product quality, with benzonitrile often being a preferred medium nih.gov. Furthermore, rearrangement in concentrated sulfuric acid can also be employed to synthesize 4-nitropyrazole from N-nitropyrazole guidechem.comnih.gov.

The synthesis of various nitropyrazole derivatives, such as 3,4-dinitropyrazole (DNP) and 1-methyl-3,4,5-trinitropyrazole (MTNP), often involves these rearrangement reactions as key steps researchgate.netenergetic-materials.org.cn. These compounds are of interest as energetic materials with properties that can be superior to traditional explosives like TNT researchgate.netenergetic-materials.org.cn.

PrecursorProduct(s)Reaction ConditionsMechanistic Insight
N-Nitropyrazole3(5)-NitropyrazoleThermal, uncatalyzed guidechem.comnih.gov-sigmatropic NO2 shift followed by a guidechem.comnih.gov-proton shift
N-Nitropyrazole4-NitropyrazoleConcentrated sulfuric acidAcid-catalyzed rearrangement
3-Methyl-1-nitropyrazole3(5)-Methyl-5(3)-nitropyrazoleThermalExclusive formation of one isomer
5-Methyl-1-nitropyrazole3(5)-Methyl-4-nitropyrazole (major) + 3(5)-Methyl-5(3)-nitropyrazole (minor)ThermalFormation of a major and a minor product

Advanced Applications in Materials Science and Crystal Engineering

Design of Novel Functional Materials Based on Pyrazolium (B1228807) Salts

The inherent properties of the pyrazolium cation, when combined with various anions, give rise to a diverse family of salts with tunable characteristics. This has paved the way for their exploration in several high-performance applications.

Exploration in Ferroelectric Materials

The quest for new ferroelectric materials, which exhibit spontaneous electric polarization that can be reversed by an external electric field, has led researchers to explore organic salts. While direct studies on the ferroelectric properties of 1H-Pyrazol-2-ium nitrate (B79036) are not extensively documented, related compounds such as 1H-Pyrazol-2-ium hydrogen oxalate (B1200264) offer significant insights. In the crystal structure of 1H-Pyrazol-2-ium hydrogen oxalate, the anions form centrosymmetric dimers through O-H···O hydrogen-bonding associations. nih.govnih.gov These dimers are then interconnected by cations via N-H···O hydrogen bonds, creating one-dimensional chains. nih.govresearchgate.net This ordered arrangement and the presence of proton transfer pathways within the hydrogen-bonded network are key features often associated with ferroelectric behavior in organic frameworks. The study of such pyrazolium-based salts provides a foundational understanding for designing new ferroelectric materials.

Development of Proton Conductors through Organic Salts

Organic salts, particularly those based on heterocyclic cations like pyrazolium, are at the forefront of research into new proton-conducting materials for applications such as fuel cells. mdpi.comnih.gov The conductivity in these materials is often governed by the Grotthuss mechanism, where protons are transferred along hydrogen-bonded chains. mdpi.com The efficiency of this process is intrinsically linked to the strength and geometry of the hydrogen bonds. acs.org

Supramolecular Design Principles with 1H-Pyrazol-2-ium Nitrate

The ability to control the assembly of molecules in the solid state is the essence of crystal engineering. This compound and its derivatives serve as excellent models for understanding and applying supramolecular design principles.

Engineering of Ordered Crystal Architectures

The crystal structure of 3-amino-1H-pyrazol-2-ium nitrate demonstrates the power of hydrogen bonding in directing the formation of highly ordered architectures. nih.goviucr.org Depending on the crystallization conditions, this compound can form different polymorphs, each with a unique three-dimensional arrangement of ions. nih.goviucr.orgnih.gov In the orthorhombic polymorph, the ions are linked by multiple N-H···O hydrogen bonds to form a complex 3D network. nih.goviucr.orgnih.gov This contrasts with a monoclinic polymorph where the ions assemble into two-dimensional sheets. iucr.org The ability to produce different crystalline forms with distinct architectures is a key aspect of crystal engineering, as the physical properties of the material are often polymorph-dependent.

The following table provides crystallographic data for a polymorph of 3-amino-1H-pyrazol-2-ium nitrate, illustrating the precise ordering achieved in the solid state.

Crystal Data for 3-amino-1H-pyrazol-2-ium nitrate (Orthorhombic Polymorph)
Chemical FormulaC₃H₆N₃⁺·NO₃⁻
Crystal SystemOrthorhombic
Space GroupPna2₁

Table generated from data in nih.goviucr.org.

Tailoring Intermolecular Interactions for Specific Material Functionalities

The functionality of a material is intimately linked to the nature and arrangement of the intermolecular interactions within its crystal lattice. In pyrazolium salts, N-H···O hydrogen bonds are the dominant interactions that dictate the supramolecular assembly. nih.goviucr.org The strength and directionality of these bonds can be tuned by modifying the substituents on the pyrazolium ring or by changing the counter-anion.

The table below details the hydrogen bond parameters for the orthorhombic polymorph of 3-amino-1H-pyrazol-2-ium nitrate, showcasing the key interactions that govern its structure.

Hydrogen Bond Parameters for 3-amino-1H-pyrazol-2-ium nitrate (Orthorhombic Polymorph)
D—H···Ad(D—H) / Åd(H···A) / Å∠(DHA) / °
N—H···O(details from source)(details from source)(details from source)

Data to be populated from detailed crystallographic information files (CIFs) which are referenced in the source material nih.gov.

Future Perspectives in Pyrazolium-Based Chemical Research and Materials Design

The research into this compound and related pyrazolium salts is still in its early stages, yet the potential for future discoveries is vast. The versatility of the pyrazole (B372694) ring allows for extensive functionalization, offering a pathway to a wide array of new materials with precisely engineered properties. mdpi.com

Future research will likely focus on:

Multifunctional Materials: Combining proton conductivity with other properties like luminescence or magnetism to create multifunctional materials.

Advanced Ionic Liquids: Developing novel pyrazolium-based ionic liquids with enhanced thermal stability and specific functionalities for applications in catalysis and electrochemistry. mdpi.comacs.orgmdpi.com

Energetic Materials: Investigating the energetic properties of nitrated pyrazolium salts for potential applications. energetic-materials.org.cn

Pharmaceutical Co-crystals: Utilizing the principles of supramolecular chemistry to design co-crystals of active pharmaceutical ingredients with pyrazolium-based co-formers to improve solubility and bioavailability.

The systematic exploration of the relationship between molecular structure, supramolecular architecture, and material properties will continue to drive innovation in this exciting field of chemical research. The foundation laid by the study of simple systems like this compound will undoubtedly lead to the development of the next generation of advanced materials.

Q & A

Q. What synthetic methodologies are used to prepare 1H-Pyrazol-2-ium nitrate?

  • Methodological Answer : this compound is synthesized by reacting pyrazole derivatives with nitric acid under controlled stoichiometric conditions. For example:
  • Example 1 : Mixing 2-methylimidazole with concentrated nitric acid in a 2:1 molar ratio in aqueous solution yields single crystals of the nitrate salt after slow evaporation at room temperature .
  • Example 2 : Adjusting the molar ratio of reactants (e.g., 1:1 pyrazole:nitric acid) can optimize crystal purity and yield .
  • Key Considerations : Reaction temperature, solvent choice (e.g., methanol or water), and acid concentration influence crystallinity and phase stability.

Q. What experimental techniques are employed to determine the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the primary method. Key steps include:
  • Data Collection : Using a diffractometer (e.g., Rigaku SCXmini CCD) with graphite-monochromated radiation (Mo-Kα or Cu-Kα) .
  • Structure Solution : SHELX software (e.g., SHELXT for space-group determination and SHELXL for refinement) is standard. Hydrogen atoms are located via difference Fourier maps and refined isotropically or anisotropically .
  • Validation : R-factors (<0.1 for high-quality data) and residual electron density peaks ensure structural accuracy .

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?

  • Methodological Answer : Hydrogen bonding patterns are characterized using:
  • Graph Set Analysis : Assigns descriptors (e.g., R22(8)R_2^2(8)) to categorize chains, rings, or bifurcated interactions .
  • Crystallographic Software : Programs like Mercury (CCDC) visualize bond distances and angles. For example, bifurcated N–H···O bonds between pyrazolium cations and nitrate anions are common .
  • Thermal Motion Analysis : Displacement parameters (ADPs) assess the dynamic behavior of hydrogen bonds under varying temperatures .

Q. What methodologies are used to study phase transitions in this compound derivatives?

  • Methodological Answer : Phase behavior is investigated via:
  • Variable-Temperature SCXRD : Tracks lattice parameter changes (e.g., triclinic-to-plastic phase transitions above 380 K) .
  • Infrared Spectroscopy : Bandwidth evolution (e.g., 1172 cm⁻¹ ring vibrations) indicates disorder onset .
  • DSC/TGA : Identifies endothermic/exothermic events correlated with structural rearrangements or decomposition.

Q. How is SHELXL applied to refine the crystal structure of this compound?

  • Methodological Answer : SHELXL refinement involves:
  • Parameterization : Assigning anisotropic displacement parameters (ADPs) to non-hydrogen atoms. Hydrogen atoms are refined freely or constrained using HFIX commands .
  • Twinned Data Handling : For non-merohedral twinning, TWIN and BASF instructions adjust scale factors .
  • Validation Tools : CheckCIF/PLATON identifies symmetry or electron density anomalies. Example refinement metrics: R1=0.095R_1 = 0.095, wR2=0.285wR_2 = 0.285 .

Q. What experimental approaches assess the electrical conductivity of this compound-based materials?

  • Methodological Answer : Conductivity studies involve:
  • Impedance Spectroscopy : Measures AC conductivity (10 Hz–1 MHz) across temperatures (e.g., 300–433 K) using pelletized samples .
  • Proton Conduction Analysis : Isotopic substitution (H₂O vs. D₂O) and activation energy calculations (Arrhenius plots) differentiate between Grotthuss and vehicle mechanisms .
  • Crystal Engineering : Modifying counterions (e.g., oxalate vs. nitrate) tunes proton mobility via hydrogen-bond reorganization .

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